7'-Bromospiro[cyclobutane-1,2'-thiochroman]-4'-amine
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Overview
Description
7’-Bromospiro[cyclobutane-1,2’-thiochroman]-4’-amine is a synthetic organic compound characterized by a spirocyclic structure. This compound features a bromine atom attached to a spiro[cyclobutane-1,2’-thiochroman] core, with an amine group at the 4’ position. The unique structural arrangement of this compound makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7’-Bromospiro[cyclobutane-1,2’-thiochroman]-4’-amine typically involves multiple steps, starting from commercially available precursors. One common method includes the bromination of spiro[cyclobutane-1,2’-thiochroman]-4’-amine using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), converting the compound into its reduced forms.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced amine derivatives.
Substitution: Substituted spirocyclic compounds.
Scientific Research Applications
7’-Bromospiro[cyclobutane-1,2’-thiochroman]-4’-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of 7’-Bromospiro[cyclobutane-1,2’-thiochroman]-4’-amine involves its interaction with specific molecular targets. The bromine atom and the spirocyclic structure contribute to its binding affinity and specificity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 7’-Bromospiro[cyclobutane-1,2’-thiochroman]-4’-one
- 7’-Bromospiro[cyclobutane-1,2’-thiochroman]-4’-ol
- 7’-Bromospiro[cyclobutane-1,2’-thiochroman]-4’-one 1’,1’-dioxide
Comparison: Compared to these similar compounds, 7’-Bromospiro[cyclobutane-1,2’-thiochroman]-4’-amine is unique due to the presence of the amine group at the 4’ position. This functional group imparts different chemical reactivity and biological activity, making it a valuable compound for specific research and industrial applications.
Properties
IUPAC Name |
(4S)-7-bromospiro[3,4-dihydrothiochromene-2,1'-cyclobutane]-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNS/c13-8-2-3-9-10(14)7-12(4-1-5-12)15-11(9)6-8/h2-3,6,10H,1,4-5,7,14H2/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEODLMYQSBMIML-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(C3=C(S2)C=C(C=C3)Br)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2(C1)C[C@@H](C3=C(S2)C=C(C=C3)Br)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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